molecular formula C14H15N3O2 B5448245 Morpholine-4-carboxylic acid quinolin-3-ylamide

Morpholine-4-carboxylic acid quinolin-3-ylamide

Cat. No.: B5448245
M. Wt: 257.29 g/mol
InChI Key: BOJXAYXIRAWFBX-UHFFFAOYSA-N
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Description

Morpholine-4-carboxylic acid quinolin-3-ylamide is a compound that combines the structural features of morpholine and quinoline Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-4-carboxylic acid quinolin-3-ylamide typically involves the coupling of morpholine-4-carboxylic acid with quinolin-3-ylamine. One common method is to activate the carboxylic acid group of morpholine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with quinolin-3-ylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboxylic acid quinolin-3-ylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the amide group, potentially leading to amines.

    Substitution: Substituted derivatives with different functional groups replacing the amide group.

Scientific Research Applications

Morpholine-4-carboxylic acid quinolin-3-ylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carboxylic acid derivatives: Compounds with similar morpholine structures but different substituents.

    Quinoline derivatives: Compounds with the quinoline ring system but different functional groups attached.

Uniqueness

Morpholine-4-carboxylic acid quinolin-3-ylamide is unique due to the combination of morpholine and quinoline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these structural features.

Properties

IUPAC Name

N-quinolin-3-ylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(17-5-7-19-8-6-17)16-12-9-11-3-1-2-4-13(11)15-10-12/h1-4,9-10H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJXAYXIRAWFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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